molecular formula C18H14O4 B14400466 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate CAS No. 89410-52-6

4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B14400466
CAS No.: 89410-52-6
M. Wt: 294.3 g/mol
InChI Key: HBSHGBWOUASYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a hydroxynaphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 3-hydroxynaphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-naphthaldehyde derivatives.

    Reduction: Formation of 3-hydroxy-2-naphthylmethanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxynaphthalene-2-carboxaldehyde: Shares the naphthalene core structure but lacks the methoxyphenyl group.

    4-Methoxyphenyl 2-naphthoate: Similar ester linkage but differs in the position of the hydroxyl group on the naphthalene ring.

    2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group on the naphthalene ring but lacks the ester linkage.

Uniqueness

4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both the methoxyphenyl and hydroxynaphthalene moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

89410-52-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(4-methoxyphenyl) 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O4/c1-21-14-6-8-15(9-7-14)22-18(20)16-10-12-4-2-3-5-13(12)11-17(16)19/h2-11,19H,1H3

InChI Key

HBSHGBWOUASYQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.